N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

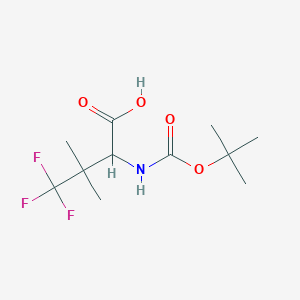

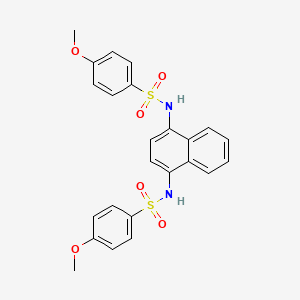

N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) is a chemical compound with the molecular formula C24H22N2O6S2 . It falls under the class of sulfonamides and is characterized by its naphthalene core structure. The compound consists of two 4-methoxybenzenesulfonamide groups linked by a 1,4-naphthalene bridge .

Scientific Research Applications

Antibacterial Agents

Naphthalene derivatives have shown potent antibacterial properties. For instance, N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides have demonstrated effectiveness against various bacterial strains, indicating the potential use of naphthalene sulfonamide derivatives as antibacterial agents (Abbasi et al., 2015).

Chromatography and Polymer Science

In the field of chromatography and polymer science, naphthalene derivatives have been utilized. Copolymers of 1,4-di(methacryloyloxymethyl)naphthalene with 1,4-divinylbenzene exhibit specific chromatographic behaviors, useful in the analysis of various organic compounds (Gawdzik & Patrykiejew, 1988).

Synthesis of Triarylsulfonium Salts

Naphthalene-1,8-diylbis(diphenylmethylium) has been used to promote oxidative arylation of sulfur atoms in specific compounds, leading to the synthesis of triarylsulfonium salts. This indicates the role of naphthalene derivatives in facilitating complex chemical syntheses (Tanabe et al., 2010).

Industrial and Environmental Applications

Highly water-soluble benzene- and naphthalenesulfonates, used in various industries, can be extracted and analyzed using specific chromatographic techniques. This reflects the environmental and industrial significance of such compounds, particularly in wastewater management (Alonso et al., 1999).

Medicinal Chemistry

Naphthalene derivatives play a role in medicinal chemistry. For instance, sulfonamide derivatives of dagenan chloride, which include naphthalene-1-yl derivatives, have been studied for their enzyme inhibition activity, indicating potential use in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Mechanism of Action

N,N’-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) has been investigated for its potential as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2). It prevents the repression of Nrf2 activation by binding to the Keap1 Kelch-DC domain. Activation of Nrf2 leads to the initiation of antioxidant response elements (AREs), which protect cells from oxidative stress .

properties

IUPAC Name |

4-methoxy-N-[4-[(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6S2/c1-31-17-7-11-19(12-8-17)33(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-34(29,30)20-13-9-18(32-2)10-14-20/h3-16,25-26H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLVCULLOGKYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2599531.png)

![N-Methyl-N-[2-oxo-2-(N,3,4-trimethylanilino)ethyl]prop-2-enamide](/img/structure/B2599532.png)

![3,11-Diazatricyclo[6.2.1.02,7]undecane;dihydrochloride](/img/structure/B2599537.png)

![4-benzoyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2599539.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2599541.png)

![1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2599542.png)

![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid](/img/structure/B2599546.png)

![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)